Geranic acid

Description

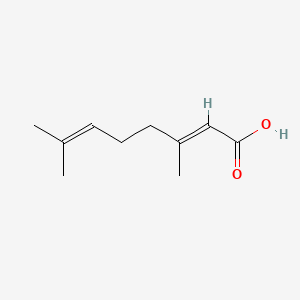

Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYZQXUYZJNEHD-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10109997 | |

| Record name | trans-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], Colourless viscous liquid; Faint floral aroma | |

| Record name | Geranic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (E,Z)-Geranic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-Geranic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.959 | |

| Record name | (E,Z)-Geranic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4698-08-2, 459-80-3 | |

| Record name | trans-Geranic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decaprenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-2,6-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10797G3M5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Geranic Acid

For Researchers, Scientists, and Drug Development Professionals

Geranic acid, a naturally occurring monoterpenoid, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2] As a polyunsaturated fatty acid, it plays a role as a plant metabolite, an antifungal agent, and a pheromone.[2][3] Its potential biological activities, including antimicrobial and tyrosinase-inhibiting properties, have made it a subject of interest for drug development and biochemical research.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental processes.

Core Physicochemical Characteristics

This compound, systematically named (2E)-3,7-dimethylocta-2,6-dienoic acid, is typically a colorless to pale yellow, slightly viscous liquid.[1][2] Its structure consists of a ten-carbon chain with two double bonds and a carboxylic acid functional group, which dictates its reactivity and acidic nature.[1] It exists as two primary stereoisomers, with the trans (E) isomer being the most common.[3]

The fundamental identifiers and physical constants of this compound are summarized below. It is important to note the variability in reported melting points, which may be due to isomeric mixture differences or decomposition at higher temperatures.[4][5][6][7]

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dienoic acid | [3] |

| Synonyms | 3,7-Dimethyl-2,6-octadienoic acid, Decaprenoic acid | [1][3][8] |

| CAS Number | 459-80-3 | [1][8] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][8][9] |

| Molecular Weight | 168.23 g/mol | [3][8][10] |

| Appearance | Colorless to pale yellow oily liquid | [1][4][10] |

| Melting Point | 21.0 °C; also reported as 185-186 °C (decomposition) | [4][5] |

| Boiling Point | 249 to 251 °C at 760 mmHg | [10] |

| Density | 0.97 g/mL at 25 °C | [4][10] |

| Refractive Index (n20/D) | 1.484 | [2] |

| Flash Point | 133 °C (271.4 °F) - closed cup |

This compound's hydrophobic carbon chain results in limited water solubility, while the polar carboxylic group allows for solubility in organic solvents.[1] Its acid dissociation constant (pKa) and octanol-water partition coefficient (logP) are critical parameters for predicting its behavior in biological systems and for formulation development.

| Property | Value | Reference(s) |

| Water Solubility | Insoluble to practically insoluble; 108.2 mg/L at 25 °C (estimated) | [1][8][11] |

| Solubility in Organic Solvents | Soluble in alcohol, propylene glycol, and other organic solvents | [1][2][11] |

| pKa (Predicted) | 5.17 ± 0.33 | [4][12] |

| logP (Octanol/Water Partition Coefficient) | 3.1 (XLogP3-AA) | [3] |

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. Key data from various techniques are available through public databases.

| Spectrum Type | Data Source and Key Information | Reference(s) |

| ¹H NMR | Spectra available in databases like SpectraBase. Solvent: CDCl₃. | [3][13] |

| Infrared (IR) Spectrum | Data available in the NIST WebBook. | [9][14] |

| Mass Spectrum (MS) | Electron Ionization (EI) mass spectra are available in the NIST WebBook. | [15] |

| Kovats Retention Index | Standard non-polar: 1343-1395; Standard polar: 2287-2356. | [3] |

Experimental Protocols

This section details methodologies for determining key physicochemical properties of this compound, designed for reproducibility in a research setting.

The acid dissociation constant (pKa) can be determined accurately using potentiometric titration, which involves monitoring pH changes as a strong base is added to an acidic solution.[16]

Materials:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ethanol (or other suitable co-solvent for initial dissolution)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

250 mL beaker

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound into a 250 mL beaker.

-

Dissolution: Since this compound has low water solubility, dissolve the sample in a minimal amount of ethanol before adding approximately 100 mL of deionized water. Gentle warming may be required. Cool the solution to room temperature.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Measurement: Record the initial pH of the this compound solution.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point: As the pH begins to change rapidly, reduce the increment volume (e.g., 0.1 mL) to precisely identify the equivalence point, which is the midpoint of the steepest part of the titration curve.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence volume (V_eq) from the inflection point of the curve.

-

The volume at the half-equivalence point (V_eq / 2) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

-

The pKa is equal to the pH value at this half-equivalence point.[16]

-

Workflow for Potentiometric Titration

Caption: Workflow for determining the pKa of this compound via potentiometric titration.

This compound can be efficiently produced via the biotransformation of geraniol using microorganisms like the fungus Mucor irregularis. The following protocol is based on an optimized, scaled-up fermentation process.[17]

Materials:

-

Mucor irregularis IIIMF4011 culture

-

Sabouraud Dextrose Broth (SDB) media

-

Geraniol (substrate)

-

0.1 M Potassium Phosphate Buffer (pH 7.0)

-

3 L fermentor

-

Centrifuge

-

Incubator shaker

Procedure:

-

Seed Culture Preparation: Inoculate M. irregularis into SDB media and incubate for 48 hours to generate a seed culture.

-

Mycelium Growth: Prepare 1.5 L of SDB media in a 3 L fermentor and autoclave. Inoculate with 10% seed culture. Set fermentor parameters to 28 °C, 200 rpm, and 1.5 LPM airflow. Incubate for 48 hours to grow the fungal mycelium.

-

Harvesting Mycelium: After incubation, separate the mycelium from the broth by centrifugation at 5000 rpm.

-

Biotransformation Reaction: Prepare a 1.5 L reaction mixture by adding 20 mM geraniol to 0.1 M potassium phosphate buffer (pH 7.0). Add the harvested mycelium (approx. 30 g/L) to this mixture in the fermentor.

-

Incubation: Maintain the fermentor conditions at 28 °C, 200 rpm, and 1.5 LPM airflow for 72 hours.

-

Monitoring and Analysis: Collect samples every 24 hours. Monitor the conversion of geraniol to this compound using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Recovery: After 72 hours, when conversion is maximal (typically >98%), harvest the reaction mixture and proceed with downstream processing to extract and purify the this compound.[17]

Experimental Workflow for this compound Biotransformation

Caption: Biotransformation of geraniol to this compound using Mucor irregularis.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activities, particularly as an antimicrobial agent. Its mechanism of action against bacterial biofilms, such as those formed by Staphylococcus aureus, provides insight into its therapeutic potential.

Studies suggest that this compound, in concert with its conjugate base (geranate), disrupts bacterial biofilms. The proposed mechanism involves integration into the bacterial cell membrane, leading to membrane thinning and a loss of homeostasis, which ultimately causes cell death and disruption of the protective exopolymeric substance (EPS) layer of the biofilm.[10]

Proposed Mechanism of this compound's Antibiofilm Activity

Caption: Logical flow of this compound's proposed action against bacterial biofilms.

References

- 1. CAS 459-80-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 459-80-3 [chemicalbook.com]

- 3. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 459-80-3 [m.chemicalbook.com]

- 7. This compound, 459-80-3 [thegoodscentscompany.com]

- 8. Buy this compound | 459-80-3 | >98% [smolecule.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. (E)-geranic acid, 4698-08-2 [thegoodscentscompany.com]

- 12. 459-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. web.williams.edu [web.williams.edu]

- 17. pubs.acs.org [pubs.acs.org]

The Occurrence and Recovery of Geranic Acid: A Technical Guide to Natural Sources and Isolation Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of geranic acid, a monoterpenoid with significant applications in the pharmaceutical, fragrance, and cosmetic industries. The document details established methodologies for its isolation, with a focus on both direct extraction from botanical matrices and biotechnological production. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key isolation techniques. Furthermore, metabolic pathways and experimental workflows are visually represented to facilitate a comprehensive understanding.

Natural Sources of this compound

This compound is a naturally occurring compound found in various plant species and can also be produced by several microorganisms. It is often present as a constituent of essential oils and is a metabolic derivative of geraniol. Below is a summary of its notable natural sources.

Table 1: Quantitative Overview of this compound in Natural Sources

| Biological Source | Type of Source | Method of Production/Extraction | Concentration/Yield of this compound |

| Cymbopogon citratus (Lemongrass) | Plant | Essential Oil Extraction | 0.16% - 0.88% (in essential oil, varies with maturity)[1] |

| Pelargonium graveolens (Geranium) | Plant | Essential Oil Component | Present in essential oil |

| Daphne odora | Plant | Metabolite | Reported as a constituent[2] |

| Bitter Orange | Plant | Essential Oil Component | Found in essential oil[3] |

| Lemon Balm | Plant | Essential Oil Component | Found in essential oil[3] |

| Mucor irregularis | Fungus | Biotransformation of Geraniol | 97-100% conversion from geraniol[4][5][6] |

| Penicillium digitatum | Fungus | Biotransformation of Geraniol | Converts geraniol to this compound[7] |

| Castellaniella defragrans (formerly Alcaligenes defragrans) | Bacterium | Anaerobic degradation of β-myrcene | 508 µM from β-myrcene[8] |

| Pseudomonas putida (Metabolically Engineered) | Bacterium | De novo biosynthesis | 193 mg/L from glycerol; 764 mg/L from isopentenols[9] |

| Transgenic Zea mays (Maize) | Plant | Metabolic Engineering | 45 µM (as a glycoside derivative)[10] |

Biosynthesis and Metabolic Pathways

This compound is primarily formed in nature through the oxidation of geraniol. This biochemical conversion is a two-step enzymatic process.

Caption: Enzymatic oxidation of geraniol to this compound.

In some microorganisms, this compound is an intermediate in the anaerobic degradation of other monoterpenes, such as β-myrcene.

Isolation Methodologies: Experimental Protocols

The isolation of this compound can be broadly categorized into two primary approaches: direct extraction from plant materials and microbial biotransformation.

Direct Extraction and Isolation from Cymbopogon citratus (Lemongrass)

This method involves the initial extraction of essential oil from the plant material, followed by a selective extraction and chromatographic purification of this compound.

Protocol:

-

Preparation of Plant Material: Fresh lemongrass leaves are harvested, washed, and coarsely chopped to increase the surface area for efficient oil extraction.

-

Steam Distillation:

-

The chopped lemongrass is placed in a distillation flask with water.

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.[11][12][13]

-

The mixture of steam and essential oil vapor is passed through a condenser.

-

The condensed liquid (hydrosol and essential oil) is collected in a receiving flask.

-

The essential oil, being immiscible with water, is separated from the aqueous layer using a separatory funnel.

-

-

Acid-Base Extraction:

-

The crude essential oil is dissolved in an organic solvent such as diethyl ether.

-

The organic solution is then extracted with an aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to convert the acidic components, including this compound, into their water-soluble salt forms.

-

The aqueous layer is separated and then acidified (e.g., with dilute HCl) to a pH of approximately 2-3 to regenerate the protonated, water-insoluble this compound.

-

The this compound is then back-extracted into an organic solvent.

-

-

Purification by Column Chromatography:

-

The crude this compound extract is concentrated under reduced pressure.

-

The residue is subjected to silica gel column chromatography.

-

A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is used to separate this compound from other components.[5]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

-

The relevant fractions are pooled and the solvent is evaporated to yield purified this compound.

-

-

Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for direct extraction of this compound.

Biotransformation of Geraniol to this compound using Mucor irregularis

This biotechnological approach utilizes the enzymatic machinery of the fungus Mucor irregularis to efficiently convert geraniol into this compound.[4][5]

Protocol:

-

Microorganism and Culture Preparation:

-

A pure culture of Mucor irregularis is obtained.

-

The fungus is grown in a suitable liquid medium, such as Sabouraud Dextrose Broth (SDB), containing glucose as a carbon source and peptone and tryptone as nitrogen sources.[4]

-

The culture is incubated at approximately 28°C with shaking (e.g., 200 rpm) for about 48 hours to obtain sufficient fungal biomass (mycelium).[4][5]

-

-

Biotransformation Reaction:

-

The fungal mycelium is harvested by filtration and washed.

-

The biomass is transferred to a fresh reaction medium.

-

Geraniol (the substrate) is added to the culture. The optimal concentration should be determined, but a starting point could be around 20 mM.[4]

-

The reaction is incubated at 28°C with continuous agitation for 72-96 hours.[4][5] The conversion of geraniol to this compound can be monitored over time using GC-MS.

-

-

Extraction of this compound:

-

After the incubation period, the mycelium is separated from the culture broth by filtration.

-

The culture filtrate is acidified to a pH of ~2 using an acid like HCl.

-

The acidified filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.

-

The organic layers are combined and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is evaporated under reduced pressure to yield the crude biotransformed product.

-

The crude product is purified using silica gel column chromatography with a hexane-ethyl acetate gradient, similar to the method described for direct extraction.[5]

-

-

Analysis and Characterization: The final product is analyzed by GC-MS and NMR to confirm its identity and purity.

Caption: Workflow for biotransformation and isolation of this compound.

Conclusion

This guide has outlined the primary natural sources of this compound and provided detailed protocols for its isolation through both direct extraction from plant sources and microbial biotransformation. The choice of method will depend on factors such as the desired yield, purity requirements, and the availability of starting materials and equipment. Biotechnological production offers a promising and scalable alternative to traditional extraction methods, with high conversion efficiencies reported. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile monoterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Pelargonium graveolens: Towards In-Depth Metabolite Profiling, Antioxidant and Enzyme-Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of essential oils: a complex task | Semantic Scholar [semanticscholar.org]

- 4. Identification of this compound, a tyrosinase inhibitor in lemongrass (Cymbopogon citratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. iajps.com [iajps.com]

- 10. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steam distillation - Wikipedia [en.wikipedia.org]

- 12. longdom.org [longdom.org]

- 13. m.youtube.com [m.youtube.com]

Biosynthesis pathway of geranic acid in plants.

An In-depth Technical Guide on the Biosynthesis Pathway of Geranic Acid in Plants

Introduction

This compound is an acyclic monoterpenoid carboxylic acid found in the essential oils of various plants. It plays a significant role in plant defense mechanisms and serves as a precursor for other valuable compounds. In industry, this compound and its derivatives are utilized as flavor enhancers, in fragrances, and have shown potential as antimicrobial and anti-inflammatory agents.[1] Understanding the biosynthetic pathway of this compound in plants is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and industrial applications. This document provides a detailed overview of the enzymatic steps, quantitative data, and experimental protocols associated with this compound biosynthesis in plants.

The Core Biosynthesis Pathway

The formation of this compound in plants is a multi-step enzymatic process that begins with the universal C10 precursor for monoterpenes, geranyl diphosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. The pathway proceeds through the formation of geraniol and geranial as key intermediates.

The biosynthesis of this compound from GPP involves a three-step enzymatic cascade:

-

Formation of Geraniol: Geranyl diphosphate (GPP) is hydrolyzed to geraniol. This reaction is catalyzed by Geraniol Synthase (GES) , a monoterpene synthase.[2]

-

Oxidation of Geraniol to Geranial: Geraniol is then oxidized to its corresponding aldehyde, geranial. This step is catalyzed by Geraniol Dehydrogenase (GeDH) , which is often NADP+-dependent.[3][4]

-

Oxidation of Geranial to this compound: Finally, geranial is oxidized to this compound. This reaction is catalyzed by Geranial Dehydrogenase (GaDH) , also referred to as citral dehydrogenase.[3]

dot digraph "this compound Biosynthesis Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Geraniol [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; Geranial [label="Geranial", fillcolor="#F1F3F4", fontcolor="#202124"]; Geranic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with Enzymes GPP -> Geraniol [label=" Geraniol Synthase (GES)\nEC 4.2.3.-", color="#4285F4"]; Geraniol -> Geranial [label=" Geraniol Dehydrogenase (GeDH)\nEC 1.1.1.183\n(NADP⁺ → NADPH)", color="#EA4335"]; Geranial -> Geranic_Acid [label=" Geranial Dehydrogenase (GaDH)\n ", color="#34A853"];

// Invisible nodes for alignment {rank=same; GPP} {rank=same; Geraniol} {rank=same; Geranial} {rank=same; Geranic_Acid} } caption: "Figure 1: The core enzymatic pathway for this compound biosynthesis in plants."

Regulation of the Pathway

The accumulation of this compound is not solely dependent on the expression of biosynthetic enzymes. Post-biosynthetic modifications, such as glycosylation, can significantly impact the yield of the free acid. In transgenic maize engineered to produce geraniol, the resulting geraniol was efficiently converted into this compound but was then sequestered into various glycosylated forms, with geranoyl-6-O-malonyl-β-d-glucopyranoside being the most abundant.[5] This highlights the importance of controlling downstream glycosylation pathways to achieve high-level accumulation of aglycones like this compound in metabolic engineering strategies.[5] Furthermore, the transport and accumulation of organic acids into the vacuole are regulated by transcription factors (e.g., MYB and WRKY families) and are driven by proton pumps, which could also influence the final concentration of this compound within the cell.[6]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the this compound biosynthesis pathway, as reported in various studies.

Table 1: Kinetic Properties of Geraniol Synthase (GES)

| Plant Source | Substrate | Kₘ (µM) | Cofactor | Kₘ (µM) | Reference |

|---|

| Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | Mn²⁺ | 51 |[2] |

Table 2: this compound Production in Engineered and Biotransformation Systems

| Organism/System | Precursor/Substrate | Product Concentration / Conversion Rate | Time (h) | Reference |

|---|---|---|---|---|

| Alcaligenes defragrans (cell-free extract) | Myrcene | 52 pmol (mg protein)⁻¹ min⁻¹ | 24 | [7][8] |

| Mucor irregularis (fungus) | Geraniol | 97-100% conversion | 72 | [1][9] |

| Transgenic Zea mays (maize) | de novo | 45 µM (as geranoyl-6-O-malonyl-β-d-glucopyranoside) | N/A |[5] |

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for Enzyme Extraction and Purification

This protocol is adapted from methods used for the extraction of geraniol dehydrogenase and citral dehydrogenase from Polygonum minus and geraniol synthase from Ocimum basilicum.[2][3][4]

1. Plant Material Homogenization:

- Harvest fresh, young leaves and immediately freeze them in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a mortar and pestle or a grinder.

- Suspend the powder in an ice-cold extraction buffer (e.g., Tricine-NaOH buffer, pH 7.5) containing protective agents like polyvinylpolypyrrolidone (PVPP), glycerol, 2-mercaptoethanol, and protease inhibitors (e.g., PMSF).[3][4]

2. Crude Extract Preparation:

- Stir the homogenate for 30 minutes at 4°C.

- Filter the slurry through several layers of cheesecloth.

- Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

- Collect the supernatant, which constitutes the crude protein extract.

3. Protein Purification (Example: Column Chromatography):

- Subject the crude extract to ammonium sulfate precipitation to concentrate the protein fraction.

- Resuspend the protein pellet in a minimal volume of equilibration buffer.

- Apply the sample to a chromatography column. The choice of resin depends on the target enzyme's properties. For instance, anion-exchange chromatography (e.g., Toyopearl GigaCap Q-650 M) can be used to separate isoforms of citral dehydrogenase.[3]

- Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

- Collect fractions and assay each for the desired enzyme activity.

- Pool active fractions and perform further purification steps like size-exclusion chromatography (e.g., Superose-12) to achieve near-homogeneity.[2]

dot digraph "Enzyme Purification Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Plant Tissue (e.g., Leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization in\nExtraction Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Protein Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography\n(e.g., Anion Exchange, Size Exclusion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Enzyme Activity Assay\nof Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Enzyme [label="Purified Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Homogenize [color="#4285F4"]; Homogenize -> Centrifuge [color="#4285F4"]; Centrifuge -> Crude_Extract [color="#4285F4"]; Crude_Extract -> Purification [color="#EA4335"]; Purification -> Assay [color="#EA4335"]; Assay -> Pure_Enzyme [color="#34A853"]; } caption: "Figure 2: General experimental workflow for enzyme purification."

Protocol for Enzyme Activity Assay (Spectrophotometric)

This method is suitable for assaying dehydrogenase activity by monitoring the change in absorbance of NAD(P)H.

1. Reaction Mixture Preparation:

- In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 9.0), the substrate (e.g., 10 mM geraniol or geranial), and the cofactor (e.g., 2 mM NADP⁺).

- Pre-incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes.

2. Initiation and Measurement:

- Initiate the reaction by adding a small volume of the enzyme extract or purified enzyme solution.

- Immediately monitor the increase in absorbance at 340 nm (for NADPH formation) using a spectrophotometer.

- Record the absorbance change over time (e.g., for 3-5 minutes).

3. Calculation of Activity:

- Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

- One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Protocol for Metabolite Extraction and Analysis by GC-MS

This protocol provides a general framework for the extraction and quantification of this compound and its precursors from plant tissues.[10][11]

1. Sample Preparation and Extraction:

- Grind a known weight of frozen plant tissue (e.g., 100 mg) to a fine powder.

- Add a suitable organic solvent (e.g., ethyl acetate or a methanol/chloroform mixture) for extraction. Include an internal standard for quantification.

- Vortex the mixture vigorously and incubate at room temperature with shaking.

- Centrifuge the sample to pellet the solid debris.

2. Derivatization (Optional but Recommended for Carboxylic Acids):

- Transfer the supernatant to a new vial and evaporate the solvent under a gentle stream of nitrogen.

- To improve volatility for GC analysis, derivatize the carboxylic acid group of this compound. A common method is methylation using diazomethane or silylation using BSTFA.

3. GC-MS Analysis:

- Reconstitute the dried, derivatized sample in a suitable solvent (e.g., hexane).

- Inject an aliquot of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

- Use a suitable capillary column (e.g., DB-5ms).

- Set up a temperature gradient program for the GC oven to separate the compounds.

- The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for identification.

- Identify this compound and its precursors by comparing their retention times and mass spectra with those of authentic standards.

- Quantify the compounds based on the peak area relative to the internal standard.

dot digraph "Metabolite Analysis Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Plant Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Grind [label="Grinding (Liquid N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(with Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Centrifugation/\nPhase Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize [label="Derivatization (Optional)\n(e.g., Methylation)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nIdentification & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grind [color="#4285F4"]; Grind -> Extract [color="#4285F4"]; Extract -> Separate [color="#4285F4"]; Separate -> Derivatize [color="#4285F4"]; Derivatize -> GCMS [color="#EA4335"]; GCMS -> Analysis [color="#34A853"]; } caption: "Figure 3: Workflow for GC-MS analysis of this compound and related metabolites."

Conclusion

The biosynthesis of this compound in plants is a well-defined three-step enzymatic pathway converting GPP to geraniol, then to geranial, and finally to this compound. The key enzymes—Geraniol Synthase, Geraniol Dehydrogenase, and Geranial Dehydrogenase—are the primary targets for metabolic engineering. However, for successful enhancement of this compound production, it is critical to also consider the regulatory networks, including downstream metabolic fates like glycosylation, which can sequester the final product. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and professionals in drug development and plant biotechnology to further investigate and manipulate this important biosynthetic pathway.

References

- 1. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic engineering of this compound in maize to achieve fungal resistance is compromised by novel glycosylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and regulation of organic acid accumulation in plant vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

Navigating the Isomeric Landscape: A Technical Guide to Geranic and Nerolic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic chemistry, even subtle differences in molecular architecture can lead to profound changes in physical, chemical, and biological properties. This principle is vividly illustrated by the relationship between geranic acid and nerolic acid. As geometric isomers, they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond. This guide provides an in-depth exploration of their structural distinctions, physicochemical properties, and the experimental protocols crucial for their differentiation and characterization.

The Core Structural Distinction: E/Z Isomerism

This compound and nerolic acid are acyclic monoterpenoid carboxylic acids with the chemical formula C10H16O2.[1][2] The pivotal difference between them lies in the geometry of the double bond at the C2-C3 position. This compound is the (2E)-isomer, where the highest priority groups on each carbon of the double bond are on opposite sides.[1][3] Conversely, nerolic acid is the (2Z)-isomer, with the highest priority groups on the same side of the double bond.[2][4] This fundamental difference in stereochemistry gives rise to their distinct properties and biological roles.

The IUPAC names for these isomers are (2E)-3,7-dimethylocta-2,6-dienoic acid for this compound and (2Z)-3,7-dimethylocta-2,6-dienoic acid for nerolic acid.[1][2]

Comparative Physicochemical Properties

The distinct spatial arrangements of this compound and nerolic acid influence their physical and chemical properties. A summary of key quantitative data is presented below for easy comparison.

| Property | This compound | Nerolic Acid |

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dienoic acid[1] | (2Z)-3,7-dimethylocta-2,6-dienoic acid[2] |

| Synonyms | trans-Geranic acid[1] | cis-Geranic acid, Neranic acid[2] |

| CAS Number | 459-80-3[1] | 4613-38-1[2] |

| Molecular Formula | C10H16O2[1] | C10H16O2[2] |

| Molar Mass | 168.23 g/mol [1] | 168.23 g/mol [2] |

| Density | 0.97 g/mL at 25 °C[5][6] | ~0.960 g/cm³ (Predicted)[7] |

| Boiling Point | 250 °C[6] | 90 °C at 0.1 Torr[7] |

| pKa | ~5.17 (Predicted)[5] | ~5.09 (Predicted)[7] |

Experimental Protocols for Differentiation and Analysis

Distinguishing between this compound and nerolic acid requires analytical techniques that are sensitive to stereochemistry. The following are key experimental methodologies for their separation and identification.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating these isomers.

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For geranic and nerolic acids, reverse-phase HPLC is effective.

-

Methodology:

-

Column: A C18 column, such as an Ascentis® Express AQ-C18, is suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing an acid (e.g., formic acid or phosphoric acid) is typically employed.[8][9]

-

Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs (typically around 210-220 nm) is used.

-

Elution Profile: Due to differences in polarity and interaction with the stationary phase, the two isomers will have distinct retention times, allowing for their separation and quantification.

-

-

-

Gas Chromatography (GC):

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention index is a key parameter for identification.

-

Methodology:

-

Column: A capillary column with a suitable stationary phase (e.g., non-polar like CP Sil 5 CB or polar like a wax-based column) is used.[10][11]

-

Temperature Program: A programmed temperature ramp is used to elute the compounds.

-

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time and mass spectral data, aiding in definitive identification.

-

Retention Indices: this compound and nerolic acid exhibit different Kovats retention indices on both polar and non-polar columns, enabling their differentiation.[1][2]

-

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the stereochemistry of the C2-C3 double bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of protons and carbon atoms in a molecule. The chemical shifts and coupling constants are sensitive to the geometric arrangement of the molecule.

-

Methodology:

-

Sample Preparation: The purified acid is dissolved in a suitable deuterated solvent (e.g., CDCl3).

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Interpretation:

-

In the 1H NMR spectrum, the chemical shift of the vinyl proton at C2 will differ between the E and Z isomers.

-

The chemical shifts of the methyl group at C3 and the methylene group at C4 in the 13C NMR spectrum are particularly diagnostic of the double bond geometry. The "gamma-gauche effect" in the Z-isomer (nerolic acid) typically causes the C4 carbon to be shielded (appear at a lower chemical shift) compared to the E-isomer (this compound).

-

Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, definitively establishing their relative positions and thus the E/Z configuration.

-

-

-

Synthesis and Biotransformation Pathways

The synthesis of geranic and nerolic acids can be achieved through both chemical and biological routes.

-

Chemical Synthesis: A common method involves the oxidation of citral.[12] Citral itself is a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer). Oxidation of geranial predominantly yields this compound, while oxidation of neral yields nerolic acid.

-

Biotransformation: Microorganisms can be utilized for the stereospecific conversion of substrates. For instance, certain fungi, like Mucor irregularis, can biotransform geraniol into this compound with high conversion rates.[13][14] This biological approach can offer advantages in terms of stereoselectivity and milder reaction conditions.

References

- 1. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neranic acid | C10H16O2 | CID 5312583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Nerolic acid - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. This compound | 459-80-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Separation and Identification of Phenolic Acid and Flavonoids from Nerium indicum Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neric acid [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Geranic Acid as a Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid, a monoterpenoid carboxylic acid, plays a subtle yet crucial role in the chemical communication of certain insect species. While not as extensively studied as other pheromone components, its presence and activity, particularly within the Nasonov pheromone blend of the honeybee (Apis mellifera), highlight its significance in orchestrating complex social behaviors. This technical guide provides an in-depth analysis of the biological role of this compound as a pheromone, consolidating available quantitative data, detailing experimental methodologies, and visualizing associated biological pathways.

I. This compound in the Nasonov Pheromone of Apis mellifera

This compound is a recognized constituent of the Nasonov pheromone, a multifaceted chemical signal released by worker honeybees.[1][2][3][4][5][6] This pheromone serves as an orientation and recruitment cue, guiding foragers back to the hive and marking valuable resources.[1][2][3][4][5][6] The Nasonov gland secretion is a complex blend of seven primary terpenoid compounds.[3][4][5][6]

Quantitative Composition of the Nasonov Pheromone

The precise composition of the Nasonov pheromone can vary, but a representative quantitative analysis of its components is presented in Table 1. This compound is typically present in smaller quantities compared to other major components like geraniol and nerolic acid.

| Component | Approximate Ratio |

| (E,Z)-Citral | 1 |

| Geraniol | 100 |

| Nerolic Acid | 50 |

| This compound | 10 |

| (E,E)-Farnesol | 2 |

| Nerol | 1 |

| Linalool | 1 |

Table 1: Quantitative Composition of the Honeybee Nasonov Pheromone. This table summarizes the approximate relative abundance of the major components of the Nasonov pheromone blend.

II. Behavioral and Electrophysiological Responses to this compound

While this compound's primary role appears to be as part of a synergistic blend, studies have investigated the behavioral and electrophysiological responses to its individual components.

Behavioral Assays

Bioassays have demonstrated that individual components of the Nasonov pheromone, including this compound, are capable of attracting foraging honeybees.[3] However, the full attractive effect is achieved with the complete blend, suggesting a synergistic interaction between the components.[3]

Experimental Protocol: Olfactometer Bioassay for Individual Pheromone Component Testing

A common method to assess the behavioral response of insects to individual volatile compounds is the use of a multi-arm olfactometer.

-

Apparatus: A four-arm olfactometer is typically used, consisting of a central chamber from which four arms extend. Each arm is connected to a separate airline, allowing for the delivery of different odor stimuli.

-

Insect Preparation: Forager honeybees are collected and starved for a set period (e.g., 2-3 hours) to ensure motivation.

-

Odor Stimuli: A solution of this compound in a suitable solvent (e.g., hexane) at a specific concentration is applied to a filter paper. The solvent is allowed to evaporate completely. Control arms receive filter paper treated only with the solvent.

-

Procedure: A single bee is introduced into the central chamber. A constant, clean airflow is maintained through each arm. The test odor (this compound) is introduced into the airflow of one arm. The time the bee spends in each arm and the number of entries into each arm are recorded for a defined period (e.g., 10 minutes).

-

Data Analysis: Statistical analysis (e.g., ANOVA, chi-square test) is used to determine if the bees show a significant preference for the arm containing this compound compared to the control arms.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Nasonov pheromone of the honeybeeApis mellifera L. (Hymenoptera, Apidae). Part II. Bioassay of the components using foragers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Geranic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranic acid, a monoterpenoid derived from the oxidation of geraniol, has garnered interest for its potential antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of the antifungal and antimicrobial spectrum of this compound. While research specifically isolating the effects of this compound is emerging, this document synthesizes available data on its activity, explores its proposed mechanism of action, and details the experimental protocols utilized in its evaluation. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, including terpenoids, have long been a source of new bioactive compounds. This compound ((2E)-3,7-dimethylocta-2,6-dienoic acid) is an open-chain monoterpenoid found in various essential oils and is also formed through the biotransformation of geraniol[1][2]. While its precursor, geraniol, has been more extensively studied for its antimicrobial effects, this compound itself is now being investigated for its intrinsic antifungal and antibacterial activities.[1][3] This whitepaper consolidates the existing, albeit limited, quantitative data on the antimicrobial spectrum of this compound, outlines relevant experimental methodologies, and discusses its likely mechanism of action based on current evidence.

Antimicrobial Spectrum of this compound

The available quantitative data on the antimicrobial activity of this compound is currently limited. The most specific data comes from a study on maize pathogenic fungi, which demonstrated strong inhibitory activity.

Table 1: Antifungal Activity of this compound

| Microorganism | Strain | Method | Minimum Inhibitory Concentration (MIC) | Reference |

| Colletotrichum graminicola | - | Not Specified | <46 µM | [4] |

| Fusarium graminearum | - | Not Specified | <46 µM | [4] |

Note: Further research is required to establish a broad-spectrum antimicrobial profile for this compound against a wider range of bacteria and fungi.

Much of the research into the antimicrobial effects of this compound has been conducted using a deep eutectic solvent composed of choline and this compound (CAGE).[5][6][7][8] This formulation has shown broad-spectrum activity against various ESKAPE pathogens, including multidrug-resistant strains.[5][7][8] While indicative of this compound's potential, these findings reflect the synergistic or combined effects within the CAGE formulation and not the activity of this compound alone.

Mechanism of Action

The precise mechanism of action for this compound as a standalone agent has not been fully elucidated. However, studies on the choline and this compound (CAGE) formulation provide significant insights, suggesting that the primary target is the microbial cell membrane.[5][6][7][8][9]

It is hypothesized that the geranate ion and this compound components of CAGE act in concert to integrate into the bacterial membrane, leading to membrane thinning and disruption of homeostasis.[5][7][8][9] This disruption of the cell membrane's integrity is a common mechanism for many antimicrobial compounds and is consistent with the lipophilic nature of this compound. The increased biocidal activity with higher this compound content in CAGE formulations further supports the crucial role of this compound in this mechanism.[9]

At present, there is no direct evidence from the reviewed literature to suggest that this compound's antimicrobial activity involves the specific modulation of intracellular signaling pathways. The primary mechanism appears to be the physical disruption of the cell membrane.

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial activity of compounds like this compound. The most common techniques are broth microdilution and agar dilution for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared directly in the microtiter plate wells with the appropriate broth medium.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in the broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-72 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution

-

Sterile molten agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

-

Sterile petri dishes

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Multipoint inoculator (optional)

Procedure:

-

Preparation of Agar Plates: Two-fold serial dilutions of the this compound stock solution are added to molten agar medium, mixed well, and poured into sterile petri dishes. A control plate without this compound is also prepared.

-

Inoculum Preparation: A microbial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate is inoculated with a standardized amount of the microbial suspension (typically 10^4 CFU per spot). A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity, particularly against certain plant pathogenic fungi. While its broad-spectrum antimicrobial potential is suggested by studies on CAGE, further research is imperative to establish the standalone efficacy of this compound against a wider array of clinically relevant bacteria and fungi. The primary mechanism of action is likely through the disruption of the microbial cell membrane, though more detailed studies are needed to confirm this and to investigate any potential influence on cellular signaling pathways. The standardized experimental protocols outlined in this guide provide a framework for future investigations to generate the robust quantitative data necessary for a comprehensive evaluation of this compound's therapeutic potential. Future research should focus on obtaining a comprehensive set of MIC and MBC/MFC values for this compound against a diverse panel of microorganisms and elucidating its precise molecular mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Clinical translation of choline and this compound deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Geranic Acid: A Pivotal Precursor in Monoterpenoid Biosynthesis for Industrial and Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Geranic acid, an acyclic monoterpenoid, is increasingly recognized for its crucial role as a biosynthetic precursor and its own valuable applications in the flavor, fragrance, cosmetic, and agro-industrial sectors. Its utility extends to the pharmaceutical realm, where it serves as a building block for complex molecules and exhibits intrinsic biological activities, such as antifungal and depigmenting properties. This technical guide provides a comprehensive overview of this compound's position in monoterpenoid synthesis, detailing the biosynthetic pathways, experimental protocols for its production, and metabolic engineering strategies for enhancing yields in microbial systems.

Biosynthetic Pathways of this compound

The synthesis of this compound is intricately linked to the universal pathways of terpenoid biosynthesis. All terpenoids, including monoterpenoids, originate from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants and microorganisms utilize two primary pathways to produce these precursors: the mevalonate (MVA) pathway, which is typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.

The head-to-tail condensation of IPP and DMAPP, catalyzed by Geranyl Diphosphate Synthase (GPPS), forms the C10 intermediate Geranyl Diphosphate (GPP), the direct precursor to all monoterpenes. From GPP, the pathway to this compound typically proceeds through a two-step oxidation process:

-

Formation of Geraniol: GPP is hydrolyzed to geraniol by the enzyme geraniol synthase (GES).

-

Oxidation to Geranial: Geraniol is then oxidized to geranial (a component of citral) by geraniol dehydrogenase (GeDH).

-

Oxidation to this compound: Finally, geranial is converted to this compound, a reaction catalyzed by geranial dehydrogenase or a citral dehydrogenase.

This pathway is not exclusive. In some microorganisms, this compound can be formed from other monoterpene precursors. For instance, the denitrifying bacterium Alcaligenes defragrans can synthesize this compound from β-myrcene, α-pinene, limonene, and α-phellandrene, with myrcene showing the highest transformation rates.

The Metabolic Horizon of Geranic Acid: An In Silico and In Vitro Predictive Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geranic acid, a monoterpenoid found in various essential oils, is gaining attention for its potential therapeutic and industrial applications. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the predicted metabolic pathways of this compound, integrating in silico predictive methodologies with available in vitro and in vivo experimental data. We detail the likely Phase I and Phase II metabolic transformations, present quantitative data from metabolic studies, and provide comprehensive experimental protocols for the identification and quantification of its metabolites. Furthermore, we explore a plausible signaling pathway through which this compound may exert its biological effects, based on its structural similarity to known nuclear receptor ligands.

Introduction to this compound

This compound, chemically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, is a polyunsaturated fatty acid and a key component of several plant essential oils.[1] Its biological activities, including antifungal and tyrosinase inhibitory effects, make it a compound of interest for pharmaceutical and cosmetic applications.[1][2] A thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a prerequisite for its development as a therapeutic agent. In silico ADMET prediction tools offer a rapid and cost-effective approach to evaluate these properties in the early stages of drug discovery.[3]

In Silico Prediction of this compound's Metabolic Fate

The metabolic fate of a xenobiotic is primarily determined by Phase I and Phase II enzymatic reactions. In silico models provide a powerful platform to predict these biotransformations.

Predictive Workflow

A typical in silico workflow for predicting the metabolism of a novel compound like this compound involves several steps, from data input to the generation of predicted metabolites and their metabolic pathways.

Phase I Metabolism Prediction (Cytochrome P450-Mediated)

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or unmask polar functional groups.[3] For this compound, the most probable sites of metabolism (SOMs) are the allylic carbons and the double bonds. In silico tools like SMARTCyp, which is a reactivity-based model, can predict the lability of different carbon atoms towards CYP-mediated oxidation.[4]

Predicted Phase I reactions for this compound include:

-

Hydroxylation: Addition of a hydroxyl group, most likely at the allylic positions (C5 or C8) or the terminal methyl groups.

-

Epoxidation: Formation of an epoxide across the C2-C3 or C6-C7 double bonds.

The following diagram illustrates the predicted Phase I metabolic pathway for this compound.

Phase II Metabolism Prediction (Conjugation Reactions)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For this compound, the primary functional group for conjugation is the carboxylic acid moiety.

-

Glucuronidation: The carboxylic acid group of this compound is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. In silico prediction of glucuronidation is crucial as it is a major clearance pathway for many drugs.[5][6]

-

Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids like glycine or glutamine.

Quantitative Metabolic Data

While specific in silico predictions for this compound are not extensively published, in vitro and in vivo studies on geraniol (its precursor alcohol) and this compound itself provide valuable quantitative data.

Table 1: Quantitative Analysis of this compound and its Metabolites in Human Urine

| Metabolite | Median Concentration (µg/L) | Concentration Range (µg/L) | Reference |

| This compound | 93 | 9 - 477 | [7] |

| Hildebrandt Acid | 313 | 37 - 1966 | [7] |

| 3-Hydroxycitronellic Acid | 18 | [7] | |

| 8-Carboxygeraniol | 9 | [7] |

LOQ: Limit of Quantification

Table 2: In Vitro this compound Formation

| System | Substrate | Product | Rate | Reference |

| Cell-free extracts of Alcaligenes defragrans | Myrcene | This compound | 52 pmol (mg of protein)⁻¹ min⁻¹ | [8] |

Experimental Protocols

Protocol for Quantitative Determination of this compound Metabolites in Urine by UPLC-MS/MS

This protocol is adapted from a validated method for human biomonitoring of geraniol exposure.[7][9]

1. Sample Preparation:

- To 1 mL of urine, add an internal standard solution.

- Add acetate buffer (pH 5.0) and β-glucuronidase/arylsulfatase for enzymatic hydrolysis of conjugates.

- Incubate at 37°C for 2 hours.

- Perform liquid-liquid extraction with diethyl ether.

- Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.

- Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for each analyte and internal standard.

Protocol for In Vitro this compound Metabolism using Cell-Free Extracts

This protocol is based on the methodology used to study the anaerobic metabolism of monoterpenes.[8]

1. Preparation of Anaerobic Cell-Free Extracts:

- Harvest bacterial cells (e.g., Alcaligenes defragrans) grown under appropriate conditions.

- Resuspend the cell pellet in an anoxic buffer.

- Disrupt the cells using a French pressure cell under anoxic conditions.

- Centrifuge to remove cell debris and ultracentrifuge the supernatant to obtain the cytosolic fraction.

2. In Vitro Assay:

- In an anaerobic chamber, combine the cell-free extract with the substrate (e.g., myrcene) in a reaction buffer.

- Incubate at a controlled temperature.

- Stop the reaction at different time points by adding an organic solvent (e.g., hexane) for extraction.

- Analyze the organic phase for the presence of this compound using GC-MS or HPLC.

Predicted Signaling Pathway Interaction

This compound shares structural similarities with retinoic acid, a known ligand for nuclear receptors such as the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[10][11] These receptors act as ligand-activated transcription factors that regulate gene expression. It is plausible that this compound could interact with these or other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to bind fatty acids.

This hypothetical pathway suggests that this compound may enter the cell, bind to and activate a nuclear receptor, which then translocates to the nucleus, binds to a specific response element on the DNA (like a Peroxisome Proliferator Response Element - PPRE), and modulates the transcription of target genes involved in lipid metabolism, inflammation, and other cellular processes.

Conclusion

The in silico prediction of this compound's metabolic fate, supported by existing in vitro and in vivo data, suggests that it undergoes both Phase I (hydroxylation, epoxidation) and Phase II (glucuronidation) metabolism. The carboxylic acid moiety is a key site for conjugation, which is likely a major route of elimination. Quantitative data indicates that this compound and its metabolites can be detected in human urine. The detailed experimental protocols provided herein offer a framework for further investigation into its metabolic profile. Furthermore, the potential interaction of this compound with nuclear receptor signaling pathways presents an exciting avenue for future research into its mechanisms of biological activity. This integrated approach, combining computational prediction with experimental validation, is essential for the comprehensive evaluation of this compound for its potential therapeutic and commercial applications.

References

- 1. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of urinary metabolites of geraniol by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Isomerization of Geranic Acid to Nerolic Acid: A Review of Available Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Geranic acid, systematically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, and its isomer, nerolic acid ((2Z)-3,7-dimethylocta-2,6-dienoic acid), are acyclic monoterpenoid compounds.[1][2][3][4] They are geometric isomers, also referred to as E/Z or cis-trans isomers, differing in the spatial arrangement of substituents around the C2-C3 double bond.[2][3] While the interconversion of such isomers is a fundamental concept in organic chemistry, a thorough review of the scientific literature reveals no documented evidence of a "spontaneous" isomerization of this compound to nerolic acid under ambient or physiological conditions.

This technical guide addresses the user's query by summarizing the chemical nature of these compounds and the apparent lack of scientific reports on their spontaneous interconversion.

Chemical Structures and Isomerism

The distinct geometries of this compound and nerolic acid arise from the restricted rotation about the double bond between the second and third carbon atoms. In this compound, the higher priority groups (the carboxylic acid and the isobutenyl group) are on opposite sides of the double bond (E configuration). In nerolic acid, they are on the same side (Z configuration).